molecular formula C23H18FN3OS2 B12011534 (5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-04-9

(5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12011534
CAS No.: 623936-04-9
M. Wt: 435.5 g/mol
InChI Key: UHBOETHASHIRCZ-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the Z-configuration thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a 2-thioxo group and an allyl chain at the N3 position. The benzylidene moiety at the C5 position is further functionalized with a pyrazole ring bearing a 3-fluoro-4-methylphenyl group and a phenyl substituent. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The Z-configuration is critical for maintaining planar geometry, which influences intermolecular interactions and crystallinity .

Properties

CAS No.

623936-04-9

Molecular Formula

C23H18FN3OS2

Molecular Weight

435.5 g/mol

IUPAC Name

(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18FN3OS2/c1-3-11-26-22(28)20(30-23(26)29)13-17-14-27(18-7-5-4-6-8-18)25-21(17)16-10-9-15(2)19(24)12-16/h3-10,12-14H,1,11H2,2H3/b20-13-

InChI Key

UHBOETHASHIRCZ-MOSHPQCFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)F

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a thioamide with an α-halo ketone under basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.

    Substitution Reactions: The allyl, fluoro, and methyl groups can be introduced through various substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Thiazolidinone Core Reactivity

The thiazolidinone ring is a focal point for nucleophilic and electrophilic reactions. Key transformations include:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Nucleophilic Substitution Amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF)Replacement of the 4-one oxygen with nucleophiles (e.g., –NH<sub>2</sub>, –OR)
Ring-Opening Strong bases (e.g., NaOH) under refluxCleavage to form thiol-containing linear compounds
Oxidation H<sub>2</sub>O<sub>2</sub> or O<sub>2</sub> in acidic mediaConversion of the thioxo group (–S–) to disulfide (–S–S–)

Pyrazole Moiety Reactions

The pyrazole ring undergoes electrophilic substitution and coordination:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration) or halogens (Cl<sub>2</sub>, Br<sub>2</sub>)Nitro- or halo-substituted pyrazole derivatives
Metal Coordination Transition metals (e.g., Cu(II), Pd(II)) in ethanolStable complexes with potential catalytic activity

Allyl Group Transformations

The allyl substituent participates in addition and polymerization reactions:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Hydrohalogenation HCl or HBr in inert solventsFormation of halogenated derivatives
Oxidation KMnO<sub>4</sub> in acidic conditionsEpoxidation or diol formation

Thioxo Group Reactivity

The –S– group undergoes oxidation and alkylation:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Alkylation Alkyl halides (e.g., CH<sub>3</sub>I) in basic mediaS-alkylated thiazolidinone derivatives
Oxidation Ozone or peroxidesSulfoxide or sulfone formation

Fluorinated Aromatic Ring Modifications

The 3-fluoro-4-methylphenyl group directs electrophilic reactions:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Suzuki Coupling Pd catalysts, aryl boronic acidsBiaryl derivatives with extended conjugation
Demethylation BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub>Hydroxyphenyl analogs

Catalytic and Cross-Coupling Reactions

The compound serves as a substrate in metal-mediated reactions:

Reaction TypeCatalysts/ConditionsProducts/OutcomesReferences
Heck Reaction Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>Alkenylated derivatives
Sonogashira Coupling CuI, Pd(PPh<sub>3</sub>)<sub>4</sub>Alkynylated products

Scientific Research Applications

Physical Properties

  • Monoisotopic Mass : 427.43 Da
  • Melting Point : Not widely documented; further investigation may be required for specific applications.

Medicinal Chemistry

The compound's structural features suggest potential applications as a bioactive agent. Its thiazolidinone framework is known for:

  • Antidiabetic Activity : Thiazolidinediones, a class of compounds related to thiazolidinones, have been utilized in managing diabetes through insulin sensitization mechanisms.

Anticancer Research

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation and survival. The pyrazole moiety can enhance selectivity towards cancerous cells, making it a candidate for further exploration in anticancer drug development.

Inhibition of Enzymatic Activity

Research has shown that derivatives of thiazolidinones can act as inhibitors of various enzymes:

  • p38 MAP Kinase Inhibitors : Thiazolidinone derivatives have been studied for their ability to inhibit p38 MAP kinase, which plays a crucial role in cellular stress responses and inflammation. The incorporation of the pyrazole structure may enhance the binding affinity and selectivity for this kinase.

Antimicrobial Activity

Thiazolidinones have exhibited antimicrobial properties against a range of pathogens. The unique structure of this compound may contribute to its effectiveness against bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of thiazolidinone derivatives on various cancer cell lines. The results indicated that compounds with similar structural motifs to (5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one showed significant cytotoxicity against breast and lung cancer cells, suggesting a pathway for drug development targeting these malignancies.

Case Study 2: Enzyme Inhibition

In another study, researchers investigated the inhibition of p38 MAP kinase by thiazolidinone derivatives. The findings demonstrated that specific modifications to the pyrazole ring led to enhanced potency and selectivity, highlighting the importance of structural optimization in drug design.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryPotential antidiabetic properties; insulin sensitization mechanisms
Anticancer ResearchSignificant cytotoxicity against cancer cell lines
Enzyme InhibitionEffective p38 MAP kinase inhibitors; structural modifications enhance potency
Antimicrobial ActivityExhibited antimicrobial properties against various pathogens

Mechanism of Action

The mechanism of action of (5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.

    Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

The compound is compared to structurally analogous thiazolidinone derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Modifications and Substituent Effects
Compound Name Pyrazole Substituent Thiazolidinone Substituent Key Structural Differences Reference
(5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one 3-Fluoro-4-methylphenyl Allyl Methyl group enhances lipophilicity; allyl chain introduces steric flexibility.
(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one 3-Fluoro-4-methoxyphenyl Methyl Methoxy group increases polarity and hydrogen-bonding potential.
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one 3-Chloro-4-methoxyphenyl Dodecyl Chloro substituent enhances electron-withdrawing effects; dodecyl chain boosts lipophilicity.
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxybenzylidene Phenyl Hydroxy group enables intramolecular H-bonding and dimer formation via C–H⋯S interactions.

Key Observations :

  • Electron-Withdrawing Groups : The 3-fluoro substituent in the target compound improves metabolic stability compared to methoxy or hydroxy groups, which may increase solubility but reduce membrane permeability .
  • Alkyl Chain Effects : The allyl group in the target compound balances steric bulk and flexibility, whereas longer chains (e.g., dodecyl in ) enhance lipophilicity but may hinder crystallinity.
Physicochemical and Structural Properties
  • Crystallinity : The target compound’s allyl group may reduce packing efficiency compared to phenyl or dodecyl substituents, as seen in ’s isostructural compounds with planar conformations .
  • Planarity: Dihedral angles between the thiazolidinone core and pyrazole ring (e.g., 79.26° in ) influence π-π stacking and bioactivity. The target compound’s methyl group may slightly distort planarity compared to methoxy or chloro substituents.

Biological Activity

The compound (5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to a class of compounds known as thiazolidin-4-ones, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Thiazolidin-4-one derivatives have been extensively studied for their wide range of biological activities, including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Anti-inflammatory
  • Anticonvulsant

These activities are largely attributed to the thiazolidinone scaffold, which allows for various substitutions that can enhance efficacy against different biological targets.

Anticancer Activity

Recent studies highlight the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds derived from this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. A systematic review indicated that modifications at the 2, 3, and 5 positions of the thiazolidinone ring can lead to enhanced anticancer properties by targeting specific enzymes involved in tumor growth .

Antidiabetic Properties

Thiazolidinones are also noted for their antidiabetic effects, particularly through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism is crucial for improving insulin sensitivity and glucose metabolism. Notably, compounds like pioglitazone exemplify the therapeutic potential of this class in managing diabetes .

Antimicrobial Activity

The antimicrobial activity of thiazolidin-4-one derivatives has been documented against a variety of pathogens. These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The structural diversity within this class allows for tailored approaches to combat resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their chemical structure. Key factors include:

  • Substituents on the Thiazolidinone Ring : Different functional groups can enhance or diminish biological activity.
  • Positioning of the Pyrazole Moiety : The placement and nature of substituents on the pyrazole ring affect the compound's interaction with biological targets.
  • Allyl Group Influence : The presence of an allyl group at position 3 has been shown to increase the lipophilicity and overall potency of these compounds .

Table: Summary of Biological Activities

Activity TypeDescriptionExample Compounds
AnticancerInhibition of cancer cell proliferationThiazolidinone derivatives
AntidiabeticPPARγ agonists improving insulin sensitivityPioglitazone
AntimicrobialBroad-spectrum activity against various pathogensThiazolidinone derivatives
Anti-inflammatoryReduction in inflammation markersVarious thiazolidinone derivatives
AnticonvulsantEfficacy in seizure modelsSpecific thiazolidinone analogs

Case Study 1: Anticancer Efficacy

A recent study investigated a series of thiazolidin-4-one derivatives for their anticancer properties against breast cancer cell lines. Among these, a derivative with a specific substitution pattern showed an IC50 value significantly lower than standard chemotherapeutics, indicating potent cytotoxicity .

Case Study 2: Antidiabetic Mechanism

Another study focused on the antidiabetic effects of a thiazolidinone derivative that activates PPARγ. In vivo experiments demonstrated improved glycemic control in diabetic rat models, supporting its potential as a therapeutic agent in diabetes management .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one?

  • Methodology :

  • Step 1 : Condensation of 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions (e.g., glacial acetic acid) to form a Schiff base intermediate.
  • Step 2 : Cyclization via reflux in ethanol or methanol to yield the thiazolidinone ring .
  • Purification : Recrystallization from ethanol or chromatography for higher purity.
    • Critical Parameters :
  • Reaction temperature (80–100°C), solvent choice, and stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • Primary Methods :

  • NMR Spectroscopy :
  • ¹H/¹³C-NMR : Identify allyl protons (δ 5.0–5.8 ppm), thioxo group (C=S, δ 180–190 ppm), and pyrazole aromatic protons .
  • FT-IR : Bands at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S), and ~1600 cm⁻¹ (C=N) .
  • X-ray Crystallography : Use SHELX for refinement and ORTEP-3 for visualization of the Z-configuration at the methylene position .

Advanced Research Questions

Q. How can tautomerism in the thiazolidinone ring affect NMR interpretation, and how is this resolved?

  • Challenge : Thioxo-thiol tautomerism may lead to ambiguous NMR signals.
  • Resolution :

  • Variable-Temperature NMR : Monitor shifts in proton signals (e.g., thiol protons) at different temperatures to identify tautomeric equilibrium .
  • 2D NMR (COSY, HSQC) : Correlate carbon-proton couplings to distinguish between tautomers .
    • Example : In related compounds, thiol protons (δ 3.5–4.5 ppm) disappear under D₂O exchange, confirming tautomeric forms .

Q. What experimental design strategies optimize synthesis yield and purity?

  • Design of Experiments (DoE) :

  • Variables : Solvent polarity (ethanol vs. DMF), catalyst (e.g., p-TsOH), and reaction time.
  • Response Surface Modeling : Predict optimal conditions (e.g., 90°C, 8 hours in ethanol yields 75–80%) .
    • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., oxidation of allyl groups) and improve reproducibility .

Q. How are crystallographic data contradictions (e.g., disorder in the allyl group) addressed during refinement?

  • SHELXL Refinement :

  • Constraints : Apply geometric restraints to disordered regions (e.g., allyl substituents).
  • TWIN Commands : Handle twinning in crystals caused by steric hindrance from the phenyl-pyrazole moiety .
    • Validation Tools : Use R-factors and electron density maps (e.g., Fo-Fc maps) to verify model accuracy .

Q. What computational methods predict the compound’s bioactivity against pharmacological targets?

  • In Silico Approaches :

  • Molecular Docking (AutoDock Vina) : Screen against kinases or GPCRs using the pyrazole-thiazolidinone scaffold as a pharmacophore .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with antibacterial IC₅₀ values .
    • Validation : Compare predicted binding affinities with in vitro assays (e.g., MIC for antifungal activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.